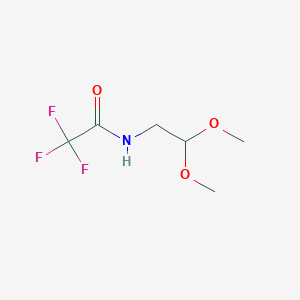
N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide: is an organic compound known for its unique chemical structure and properties It features a benzamide group attached to a phenyl ring substituted with two tert-butyl groups and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide typically involves the reaction of 3,5-di-tert-butyl-2,6-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide is used as a ligand in coordination chemistry to form metal complexes with unique properties .
Biology: The compound has shown potential as an antioxidant due to its ability to scavenge free radicals. It is also studied for its antimicrobial properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress and microbial infections .
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and as an additive in lubricants to enhance their performance .
Mecanismo De Acción
The mechanism of action of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit microbial growth by disrupting the cell membrane integrity of bacteria and fungi .
Comparación Con Compuestos Similares
3,5-di-tert-butylcatechol: Known for its antioxidant properties.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Used in the synthesis of metal complexes.
2-(3,5-di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Employed as a UV stabilizer in polymers
Uniqueness: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide stands out due to its dual functionality as both an antioxidant and an antimicrobial agent. Its unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Propiedades
Fórmula molecular |
C21H27NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-20(2,3)14-12-15(21(4,5)6)18(24)16(17(14)23)22-19(25)13-10-8-7-9-11-13/h7-12,23-24H,1-6H3,(H,22,25) |
Clave InChI |
OOQFIQCHTIZCCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1O)NC(=O)C2=CC=CC=C2)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
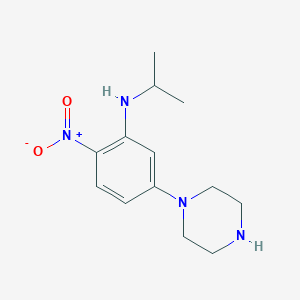
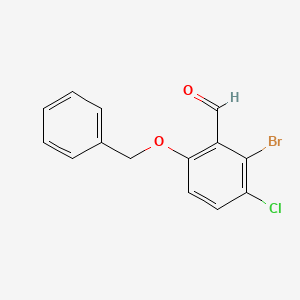
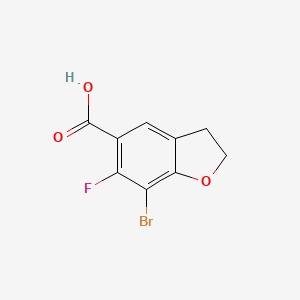


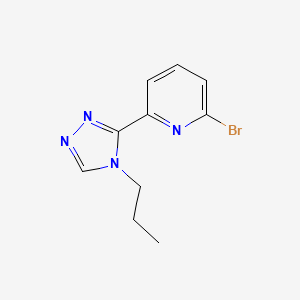





![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
